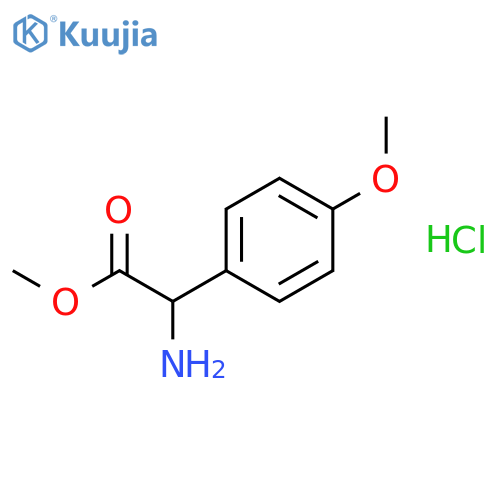

Cas no 74273-47-5 (methyl 2-amino-2-(4-methoxyphenyl)acetate)

74273-47-5 structure

商品名:methyl 2-amino-2-(4-methoxyphenyl)acetate

methyl 2-amino-2-(4-methoxyphenyl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-amino-2-(4-methoxyphenyl)acetate

- methyl 2-amino-2-(4-methoxyphenyl)acetate,hydrochloride

- Methyl amino(4-methoxyphenyl)acetate hydrochloride

- G80117

- EN300-69483

- methyl2-amino-2-(4-methoxyphenyl)acetate

- SCHEMBL1969493

- MFCD12151733

- BS-12208

- Methyl amino(4-methoxyphenyl)acetate (H-DL-nTyr(Me)-OMe)

- Benzeneacetic acid, a-aMino-4-Methoxy-, Methyl ester

- AKOS010012765

- 74273-47-5

- methyl amino(4-methoxyphenyl)acetate

- CHXXZNYVXXJUSN-UHFFFAOYSA-N

- ZCA27347

- DB-351815

-

- インチ: InChI=1S/C10H13NO3/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9H,11H2,1-2H3

- InChIKey: CHXXZNYVXXJUSN-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 195.08954328Da

- どういたいしつりょう: 195.08954328Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 61.6Ų

methyl 2-amino-2-(4-methoxyphenyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-69483-1.0g |

methyl 2-amino-2-(4-methoxyphenyl)acetate |

74273-47-5 | 91% | 1.0g |

$132.0 | 2023-02-13 | |

| TRC | M289050-25mg |

methyl 2-amino-2-(4-methoxyphenyl)acetate |

74273-47-5 | 25mg |

$ 50.00 | 2022-06-04 | ||

| TRC | M289050-50mg |

methyl 2-amino-2-(4-methoxyphenyl)acetate |

74273-47-5 | 50mg |

$ 95.00 | 2022-06-04 | ||

| A2B Chem LLC | AH24497-250mg |

Benzeneacetic acid, a-aMino-4-Methoxy-, Methyl ester |

74273-47-5 | 98% | 250mg |

$176.00 | 2024-04-19 | |

| 1PlusChem | 1P00FJN5-10g |

Benzeneacetic acid, a-aMino-4-Methoxy-, Methyl ester |

74273-47-5 | 91% | 10g |

$703.00 | 2023-12-16 | |

| A2B Chem LLC | AH24497-500mg |

Benzeneacetic acid, a-aMino-4-Methoxy-, Methyl ester |

74273-47-5 | >95% | 500mg |

$241.00 | 2023-12-30 | |

| 1PlusChem | 1P00FJN5-2.5g |

Benzeneacetic acid, a-aMino-4-Methoxy-, Methyl ester |

74273-47-5 | 91% | 2.5g |

$310.00 | 2023-12-16 | |

| Enamine | EN300-69483-0.5g |

methyl 2-amino-2-(4-methoxyphenyl)acetate |

74273-47-5 | 91% | 0.5g |

$103.0 | 2023-02-13 | |

| Enamine | EN300-69483-0.05g |

methyl 2-amino-2-(4-methoxyphenyl)acetate |

74273-47-5 | 91% | 0.05g |

$30.0 | 2023-02-13 | |

| 1PlusChem | 1P00FJN5-100mg |

Benzeneacetic acid, a-aMino-4-Methoxy-, Methyl ester |

74273-47-5 | 91% | 100mg |

$112.00 | 2024-04-21 |

methyl 2-amino-2-(4-methoxyphenyl)acetate 関連文献

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

74273-47-5 (methyl 2-amino-2-(4-methoxyphenyl)acetate) 関連製品

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74273-47-5)methyl 2-amino-2-(4-methoxyphenyl)acetate

清らかである:99%/99%

はかる:1g/5g

価格 ($):293.0/854.0